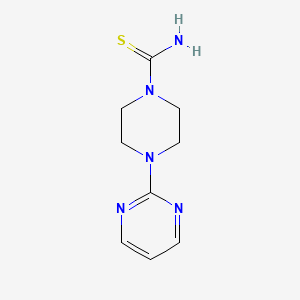![molecular formula C16H16BrNO4S B2782073 Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333451-79-9](/img/structure/B2782073.png)
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as BMS-986205, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of TYK2, a protein that plays a crucial role in the regulation of the immune system.
Scientific Research Applications
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several potential applications in scientific research. One of its primary uses is in the study of the immune system. TYK2 is a protein that plays a crucial role in the regulation of the immune system, and inhibiting its activity can provide valuable insights into the mechanisms of immune system function. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer.
Mechanism of Action
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. JAK proteins are involved in the signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of TYK2 activity can disrupt these signaling pathways, leading to changes in cell behavior and function. This compound has been shown to have a high degree of selectivity for TYK2, making it an ideal tool for studying the effects of TYK2 inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory effects on TYK2 activity in vitro. This inhibition can lead to changes in the expression of genes involved in immune system function, cell growth, and differentiation. Additionally, this compound has been shown to have potential therapeutic effects in animal models of autoimmune diseases and certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its high degree of selectivity for TYK2. This selectivity allows researchers to study the effects of TYK2 inhibition without interfering with other signaling pathways. Additionally, this compound has been shown to have high purity and stability, making it ideal for use in long-term experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research involving Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the study of the molecular mechanisms underlying its effects on immune system function. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of autoimmune diseases and certain types of cancer. Finally, there is ongoing research into the development of new TYK2 inhibitors with improved selectivity and potency.
Synthesis Methods
The synthesis of Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves a multi-step process that includes the reaction of 4-bromobenzoic acid with 4-methylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with glycine methyl ester to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it ideal for use in scientific research.
properties
IUPAC Name |
methyl 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKKYPNROOTMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

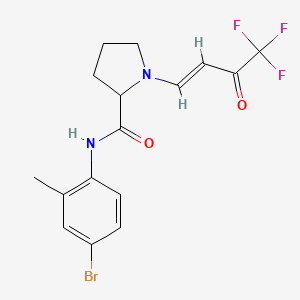


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2781993.png)

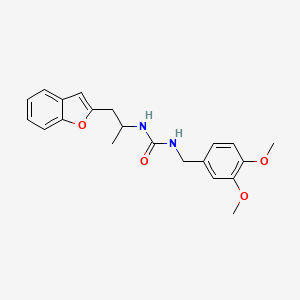
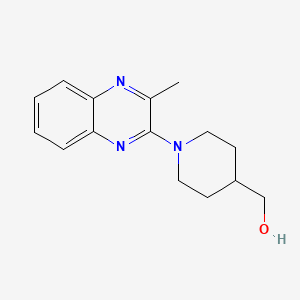
![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)

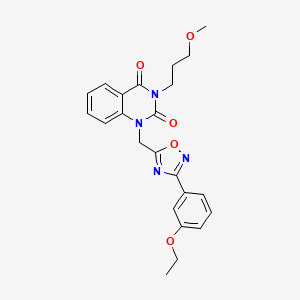
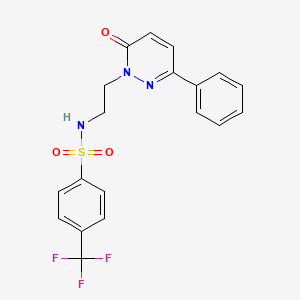
![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
